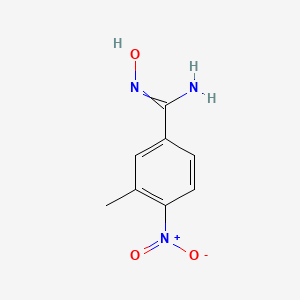
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
準備方法
The synthesis of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethynyl bromide under basic conditions . The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts depending on the reaction type. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学的研究の応用
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its diverse biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it can inhibit bacterial topoisomerases, leading to antibacterial effects . The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological macromolecules .
類似化合物との比較
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be compared with other thiazole derivatives, such as:
2-Methylbenzothiazole: Known for its antimicrobial activity.
Benzo[d]imidazo[2,1-b]thiazole: Studied for its anticancer and anxiolytic properties.
Thiazole-2-thiol: Used as an antibacterial agent.
The uniqueness of this compound lies in its ethynyl and methylthio substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives .
特性
分子式 |
C10H7NS2 |
|---|---|
分子量 |
205.3 g/mol |
IUPAC名 |
6-ethynyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-3-7-4-5-8-9(6-7)13-10(11-8)12-2/h1,4-6H,2H3 |
InChIキー |
JASMHLYNCODRMU-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(S1)C=C(C=C2)C#C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate](/img/structure/B8557913.png)


![2-methyl-2H-benzofuro[3,2-c]pyrazol-3-amine](/img/structure/B8557940.png)
![(8-Morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8557948.png)








